Superior Biochemical Potency: RMC-4630 Achieves Sub-nanomolar IC50 Against SHP2
In a biochemical phosphatase assay using a fluorogenic substrate (DiFMUP), RMC-4630 inhibited full-length SHP2 with an IC50 of 0.10 ± 0.02 nM, compared to 6.0 ± 0.5 nM for the predecessor RMC-4550 and 70 ± 8 nM for the first-in-class inhibitor SHP099 [1]. This represents a 60-fold improvement over RMC-4550 and a 700-fold improvement over SHP099 [1].
| Evidence Dimension | Biochemical inhibition of SHP2 (IC50) |
|---|---|
| Target Compound Data | 0.10 ± 0.02 nM |
| Comparator Or Baseline | RMC-4550: 6.0 ± 0.5 nM; SHP099: 70 ± 8 nM |
| Quantified Difference | RMC-4630 is 60× more potent than RMC-4550 and 700× more potent than SHP099 |
| Conditions | Fluorogenic substrate DiFMUP, full-length SHP2 protein, 10 μM ATP, 25°C, n=3 |
Why This Matters
For procurement, this potency advantage reduces required compound mass per assay and lowers the risk of off-target effects at effective concentrations.
- [1] Nichols, R. J., et al. (2018). Journal of Medicinal Chemistry, 61(19), 8835-8850. View Source
